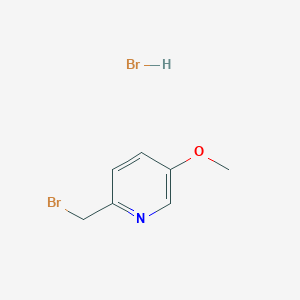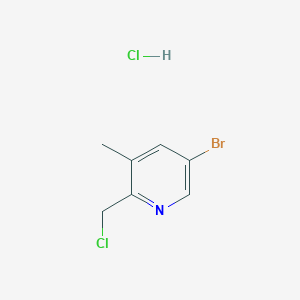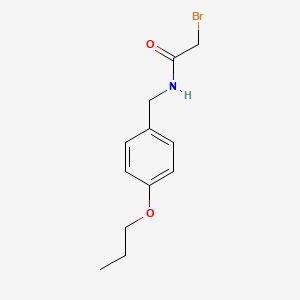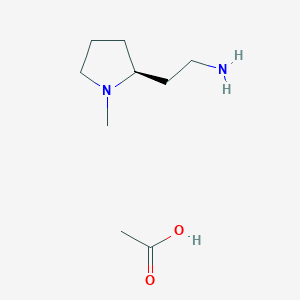
乙酰-丙氨酸-丝氨酸-苏氨酸-天冬氨酸-AMC
描述
Ac-Ala-Ser-Thr-Asp-AMC, also known as N-acetyl-L-alanyl-L-seryl-L-threonyl-L-aspartyl-7-amido-4-methylcoumarin, is a synthetic peptide substrate used in various biochemical assays. This compound is particularly valuable in the study of protease activity, where it serves as a fluorogenic substrate. Upon cleavage by specific proteases, the compound releases 7-amido-4-methylcoumarin, which fluoresces, allowing for the quantification of enzyme activity .
科学研究应用
Ac-Ala-Ser-Thr-Asp-AMC is widely used in scientific research due to its versatility and specificity. Some of its applications include:
Protease Activity Assays: Used to measure the activity of various proteases, including caspases and legumain, which are involved in apoptosis and other cellular processes.
Drug Discovery: Serves as a substrate in high-throughput screening assays to identify potential protease inhibitors.
Biochemical Studies: Employed in studies of enzyme kinetics and mechanism of action.
Medical Research: Utilized in the development of diagnostic assays for diseases where protease activity is a biomarker
作用机制
Target of Action
Ac-Ala-Ser-Thr-Asp-AMC is a versatile building block used in organic synthesis, as a reagent, or a specialty chemical . It has been shown to be an effective inhibitor of phosphodiesterase 3 (PDE3) and cyclic nucleotide phosphodiesterases (PDEs) . These enzymes play a crucial role in cellular signal transduction by regulating the intracellular concentration of cyclic nucleotides .
Mode of Action
The compound interacts with its targets, PDE3 and cyclic nucleotide PDEs, by inhibiting their activity . This inhibition results in an increase in the intracellular concentration of cyclic nucleotides, leading to changes in cellular signaling .
Biochemical Pathways
The inhibition of PDE3 and cyclic nucleotide PDEs by Ac-Ala-Ser-Thr-Asp-AMC affects the cyclic nucleotide signaling pathway . This pathway plays a key role in various cellular processes, including cell proliferation, differentiation, and apoptosis . The compound’s action on this pathway can lead to downstream effects on these processes .
Pharmacokinetics
Like other similar compounds, its absorption, distribution, metabolism, and excretion (adme) properties would likely impact its bioavailability .
Result of Action
The molecular and cellular effects of Ac-Ala-Ser-Thr-Asp-AMC’s action are primarily related to its inhibition of PDE3 and cyclic nucleotide PDEs . By inhibiting these enzymes, the compound can alter cellular signaling and potentially affect various cellular processes .
Action Environment
The action, efficacy, and stability of Ac-Ala-Ser-Thr-Asp-AMC can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and temperature .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ac-Ala-Ser-Thr-Asp-AMC typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: Each amino acid is coupled to the resin-bound peptide chain using a coupling reagent such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Deprotection: The N-terminal protecting group (usually Fmoc) is removed using a solution of piperidine in DMF (dimethylformamide).
Cleavage: The completed peptide is cleaved from the resin and deprotected using a mixture of TFA (trifluoroacetic acid), water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
Industrial production of Ac-Ala-Ser-Thr-Asp-AMC follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and reproducibility. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .
化学反应分析
Types of Reactions
Ac-Ala-Ser-Thr-Asp-AMC primarily undergoes hydrolysis reactions catalyzed by proteases. The cleavage of the peptide bond between the aspartic acid and the 7-amido-4-methylcoumarin moiety releases the fluorescent AMC group.
Common Reagents and Conditions
Proteases: Enzymes such as caspases, legumain, and other serine proteases are commonly used to cleave Ac-Ala-Ser-Thr-Asp-AMC.
Buffers: Reactions are typically carried out in buffered solutions (e.g., HEPES or Tris) to maintain optimal pH for enzyme activity.
Major Products
The primary product of the hydrolysis reaction is 7-amido-4-methylcoumarin, which exhibits strong fluorescence, making it easy to detect and quantify .
相似化合物的比较
Similar Compounds
Ac-Ala-Ala-Asp-AMC: Another fluorogenic substrate used for caspase activity assays.
Ac-Val-Glu-Ile-Asp-AMC: A substrate for caspase-6.
Z-VAD-FMK: A pan-caspase inhibitor that also interacts with legumain.
Uniqueness
Ac-Ala-Ser-Thr-Asp-AMC is unique due to its specific sequence, which makes it a suitable substrate for certain proteases like legumain. Its ability to release a highly fluorescent product upon cleavage makes it particularly useful in sensitive and quantitative assays .
属性
IUPAC Name |
(3S)-3-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N5O11/c1-11-7-21(37)42-19-8-15(5-6-16(11)19)28-24(39)17(9-20(35)36)29-26(41)22(13(3)33)31-25(40)18(10-32)30-23(38)12(2)27-14(4)34/h5-8,12-13,17-18,22,32-33H,9-10H2,1-4H3,(H,27,34)(H,28,39)(H,29,41)(H,30,38)(H,31,40)(H,35,36)/t12-,13+,17-,18-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIRISNLICFCDOG-APVFFDMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(C)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N5O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-hydroxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B1447153.png)




![[1-(Piperidin-3-yl)piperidin-4-yl]methanol dihydrochloride](/img/structure/B1447161.png)







![N-[2-(3-Amino-4-methylphenoxy)ethyl]acetamide](/img/structure/B1447176.png)
